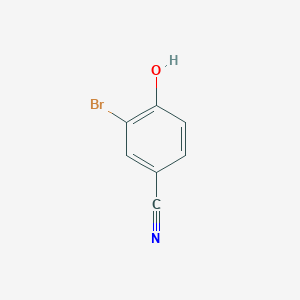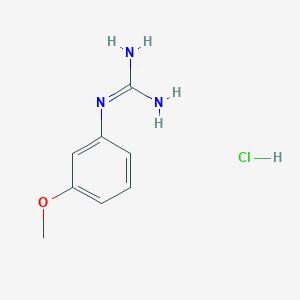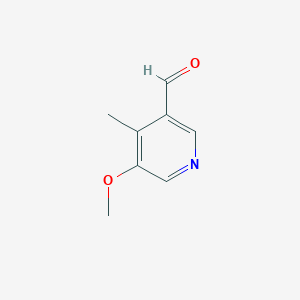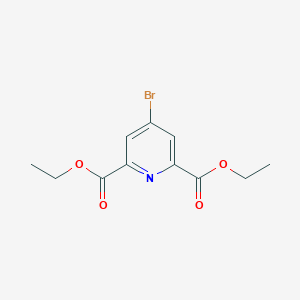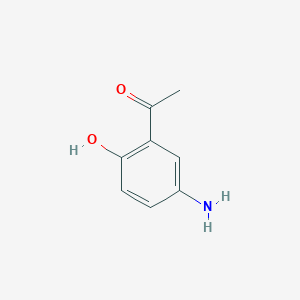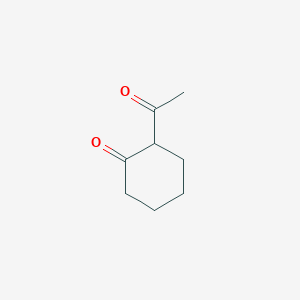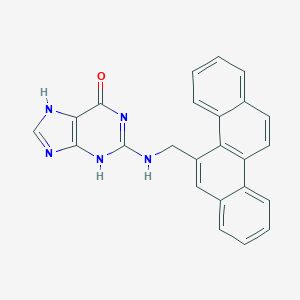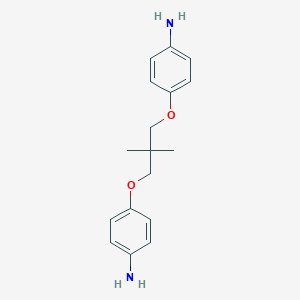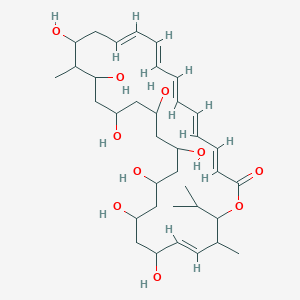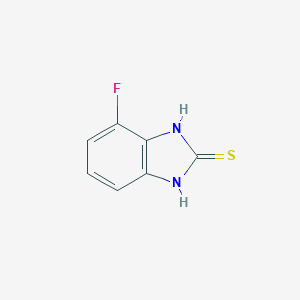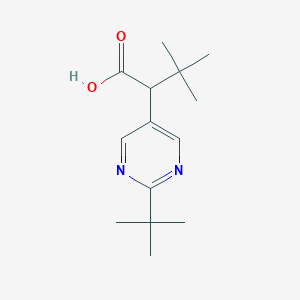
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is a chemical compound that is commonly used in scientific research. It is a synthetic compound that has been found to have a variety of biochemical and physiological effects. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is not fully understood, but it is thought to act as a modulator of protein-protein interactions. It has been shown to bind to specific sites on proteins, altering their conformation and activity. This can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid are diverse. It has been shown to modulate the activity of ion channels, including voltage-gated potassium channels and calcium channels. It has also been found to interact with G protein-coupled receptors, affecting their downstream signaling pathways. Additionally, it has been shown to affect the activity of various enzymes, including protein kinases and phosphatases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid in lab experiments is its specificity. It has been shown to have a high affinity for specific protein targets, allowing researchers to study the activity of these proteins in a controlled manner. Additionally, the compound is relatively stable and easy to synthesize, making it a cost-effective tool for scientific research.
One limitation of using 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid in lab experiments is its potential for off-target effects. While the compound has a high affinity for specific protein targets, it may also interact with other proteins or cellular components, leading to unintended effects. Additionally, the compound may have limited solubility in certain experimental conditions, making it difficult to work with in some contexts.
Direcciones Futuras
There are many potential future directions for research involving 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid. One area of interest is the development of more specific and potent analogs of the compound, which could be used to study specific protein targets with greater precision. Additionally, researchers may explore the use of the compound in novel experimental contexts, such as in vivo studies or high-throughput screening assays. Finally, the compound may be used as a starting point for the development of new drug candidates, based on its ability to modulate specific protein targets.
Métodos De Síntesis
The synthesis of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid involves several steps. The first step is the preparation of tert-butyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which is then reacted with 3,3-dimethylbutanoic acid to produce 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid. The synthesis method has been optimized over time to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is commonly used in scientific research as a tool to study the function and regulation of various biological processes. It has been found to have a variety of applications, including the study of ion channels, G protein-coupled receptors, and protein-protein interactions. It is also used as a pharmacological tool to identify potential drug targets and to screen for potential drug candidates.
Propiedades
Número CAS |
122936-60-1 |
|---|---|
Nombre del producto |
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid |
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
2-(2-tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)10(11(17)18)9-7-15-12(16-8-9)14(4,5)6/h7-8,10H,1-6H3,(H,17,18) |
Clave InChI |
VBDKINMDYLMHPM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






